

A Technical Guide to the Documented Biological Activities of Dihydrolinalool

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Compound of Interest

Compound Name: Dihydrolinalool

Cat. No.: B15598387

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolinalool (3,7-dimethyloct-6-en-3-ol, CAS: 18479-51-1) is an acyclic monoterpenoid alcohol. Structurally, it is a saturated derivative of linalool, a widely studied natural terpene. Primarily utilized in the fragrance and flavor industries for its fresh, floral, and citrusy aroma, **dihydrolinalool**'s biological activities are not as extensively characterized as those of its parent compound. In humans, **dihydrolinalool** has been identified as a metabolic product of linalool, converted by cytochrome P-450 (CYP) isoenzymes^[1].

A comprehensive review of the scientific literature reveals a notable scarcity of primary research focused specifically on the biological effects of **dihydrolinalool**. Much of the available information is from safety assessments or comparative studies with other monoterpenes. This technical guide synthesizes the currently documented biological and toxicological data for **dihydrolinalool**, presenting quantitative findings, detailing experimental methodologies, and visualizing workflows to provide a clear and concise resource for research and development professionals. The significant knowledge gaps identified herein may serve as a foundation for future investigations into this compound's therapeutic potential.

Insecticidal and Repellent Activity

The most definitive biological activity documented for **dihydrolinalool** is its efficacy as an insect repellent. A key study evaluated its effects, along with other acyclic monoterpenes and

their derivatives, against the West Nile vector, *Culex pipiens*.

Quantitative Data: Insecticidal and Repellent Effects

The following table summarizes the bioefficacy of **dihydrolinalool** and its acetate derivative against *Culex pipiens* larvae and adults.

Compound	Organism	Assay Type	Dose / Concentration	Result	Reference
Dihydrolinalool	<i>Culex pipiens</i>	Repellency	1 mg/cm ²	No landings (100% repellency)	[2]
Dihydrolinalyl acetate	<i>Culex pipiens</i>	Larvicidal	LC ₅₀	31.1 mg/L	[2]

Experimental Protocols

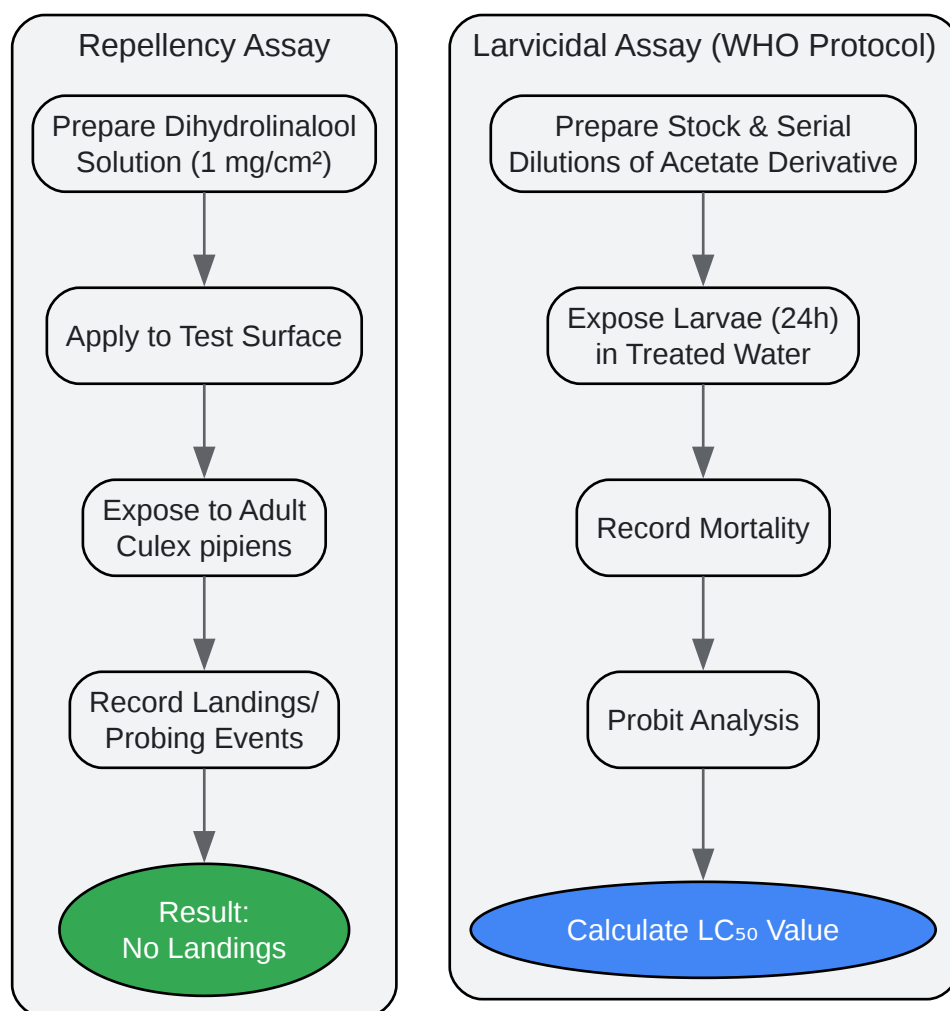
2.2.1 Repellency Bioassay The repellent activity was assessed based on the method developed for testing mosquito repellents.

- **Test Subjects:** Adult female *Culex pipiens* mosquitoes.
- **Apparatus:** A cage containing a population of mosquitoes.
- **Procedure:** The test compound (**dihydrolinalool**) was dissolved in a suitable solvent (e.g., ethanol) and applied to a defined area (e.g., 1 mg/cm²) on a test surface or human volunteer's skin.
- **Exposure:** The treated surface was exposed to the mosquito population for a specified duration.
- **Endpoint:** The number of mosquito landings and/or probings on the treated surface was recorded. A result of "no landings" indicates complete repellency at the tested dose[\[2\]](#).

2.2.2 Larvicidal Bioassay The larvicidal activity was evaluated according to the World Health Organization (WHO) standard protocol.

- Test Subjects: Late third or early fourth-instar larvae of *Culex pipiens*.
- Preparation: Stock solutions of the test compound (dihydrolinalyl acetate) were prepared in an appropriate solvent. Serial dilutions were made to achieve a range of final concentrations in beakers containing deionized water and larvae.
- Exposure: Groups of 20-25 larvae were exposed to each concentration for 24 hours. A control group with solvent only was run in parallel.
- Endpoint: Larval mortality was recorded after the 24-hour exposure period.
- Data Analysis: The lethal concentration required to kill 50% of the larvae (LC_{50}) was calculated using Probit analysis[2].

Visualization: Insect Bioassay Workflow



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Workflow for assessing insect repellent and larvicidal activity.

Toxicological Profile and Safety Assessment

A comprehensive safety assessment of **dihydrolinalool** has been conducted by the Research Institute for Fragrance Materials (RIFM), evaluating its potential for genotoxicity and skin sensitization.

Quantitative Data: Toxicological Endpoints

Endpoint	Test System	Strains / Cell Line	Concentration / Dose	Result	Reference
Genotoxicity	Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium TA98, TA100, TA1535, TA1537, TA102, TA97	Up to 5000 µg/plate (with & without S9 activation)	Not Mutagenic	[3]
Skin Sensitization	Murine Local Lymph Node Assay (LLNA)	Mice	Up to 100% (w/v)	Not a Sensitizer	[3]

Experimental Protocols

3.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay was performed in compliance with Good Laboratory Practice (GLP) regulations and OECD Test Guideline 471.

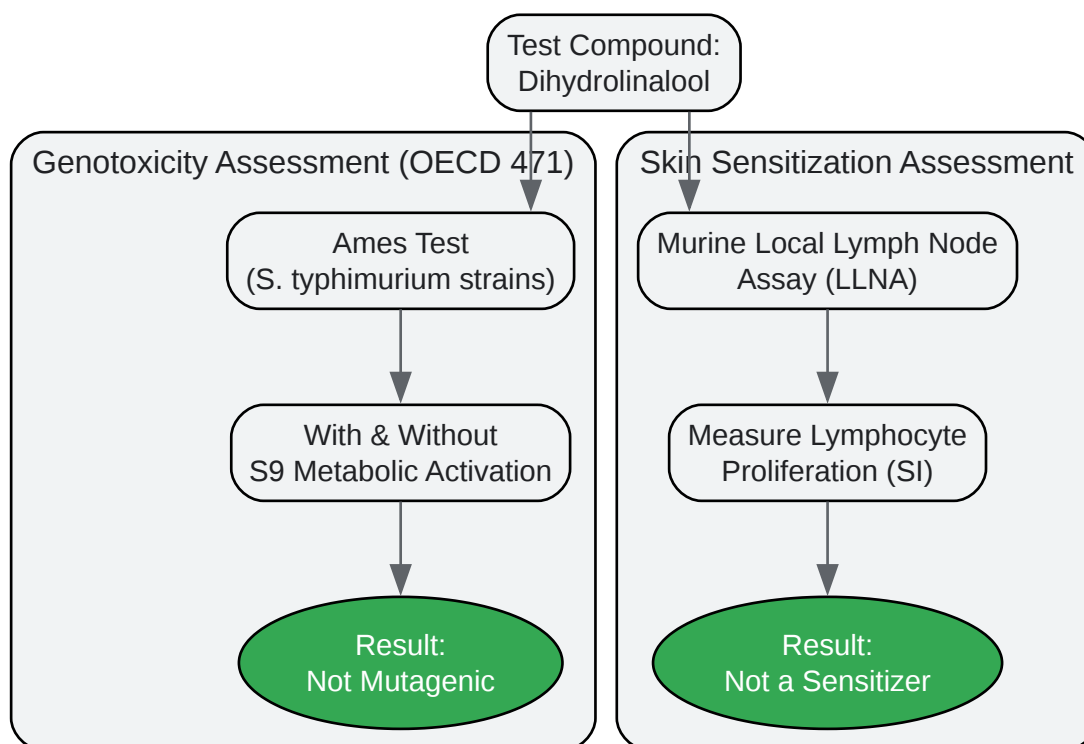
- Test System: Histidine-requiring mutant strains of *Salmonella typhimurium*.
- Metabolic Activation: The assay was conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
- Procedure: The tester strains were exposed to various concentrations of **dihydrolinalool** (dissolved in DMSO) using the standard plate incorporation and preincubation methods.
- Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) compared to a negative control. **Dihydrolinalool** showed no increase in revertant colonies, indicating it is not mutagenic under these conditions[3].

3.2.2 Murine Local Lymph Node Assay (LLNA) This in vivo assay assesses the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application.

- Test System: Mice.

- Procedure: Various concentrations of **dihydroxylinalool** were applied to the dorsal surface of the ears of the test animals for a specified number of consecutive days.
- Measurement: On the final day, a radiolabeled thymidine precursor is injected, and the animals are sacrificed. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.
- Endpoint: A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to the vehicle control group. **Dihydroxylinalool** did not induce the necessary proliferation to be classified as a skin sensitizer[3].

Visualization: Toxicological Assessment Workflow



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